

# lenvatinib mesylate polymorph interconversion

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## Compound Focus: Lenvatinib Mesylate

CAS No.: 857890-39-2

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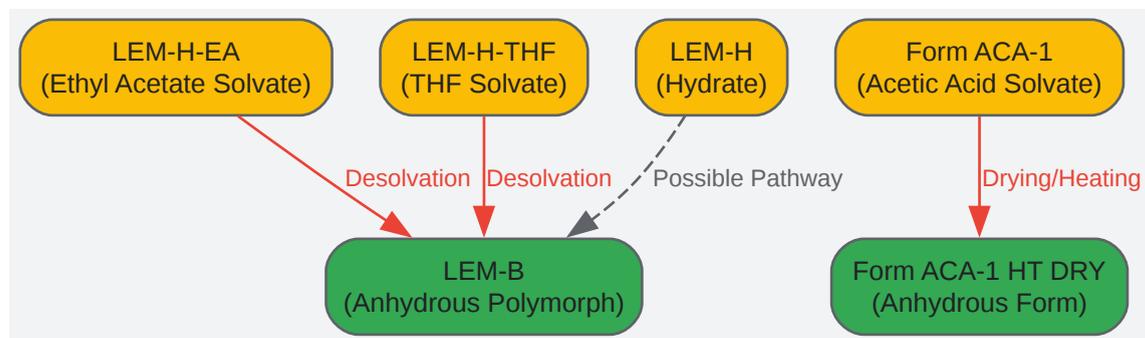
## Known Solid Forms of Lenvatinib Mesylate

The table below summarizes the polymorphs and solvates (pseudopolymorphs) of **lenvatinib mesylate** reported in the literature.

Form Designation	Form Type	Key Characteristics / XRPD Peaks	Stability & Interconversion Notes
LEM-A [1]	Polymorph	Crystal structure reported; one of the fundamental anhydrous forms.	---
LEM-B [1] [2]	Polymorph	Reported to be obtained from desolvation of solvates LEM-H-EA and LEM-H-THF [1].	---
LEM-C [1]	Polymorph	Crystal structure reported; one of the fundamental anhydrous forms.	---
LEM-H [1]	Hydrate	A pseudopolymorph (hydrate form).	---

Form Designation	Form Type	Key Characteristics / XRPD Peaks	Stability & Interconversion Notes
LEM-H-EA [1]	Solvate	Iso-structural solvate (with ethyl acetate).	Easily transforms into LEM-B upon solvent loss [1].
LEM-H-THF [1]	Solvate	Iso-structural solvate (with tetrahydrofuran).	Easily transforms into LEM-B upon solvent loss [1].
Form DMSO-1 [3]	Solvate/Hydrate	Main XRPD peaks: 4.5, 9.0, 22.8, 25.2 ( $^{\circ}2\theta$ ).	A hydrate crystal form [3].
Form DMSO-2 [3]	Solvate/Hydrate	Main XRPD peaks: 4.6, 9.2, 15.6, 18.8, 22.1, 23.2 ( $^{\circ}2\theta$ ).	A hydrate form; loses water around 120°C [3].
Form ACA-1 [3]	Solvate	Main XRPD peaks: 5.9, 7.7, 10.9, 11.9, 12.6, 19.4, 22.6, 23.6, 24.5, 25.9, 26.7 ( $^{\circ}2\theta$ ).	An acetic acid solvate; upon drying, transforms to "ACA-1 HT dry" form [3].
Form M [2]	Polymorph	Characteristic XRPD peaks: 6.1°, 11.3°, 15.2° ( $\pm 0.2^{\circ}$ ).	Reported to have good stability and a purification effect during processing [2].

The relationships between some of these forms, particularly the desolvation pathways, can be visualized in the following workflow:



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Diagram 1: Known pathways for solid form interconversion via desolvation.

## Experimental Insights & Protocols

### Forced Degradation and Stability

A forced degradation study provides a benchmark for how the drug substance behaves under stress, which is critical for understanding and troubleshooting stability issues during polymorph processing and storage.

- **Protocol Summary:** Researchers used UPLC-PDA/QToF-MS to analyze **lenvatinib mesylate** samples stressed under hydrolytic (acidic and basic), oxidative, thermal, and photolytic conditions [4].
- **Key Findings:** **Lenvatinib mesylate** was found to be **most labile under hydrolytic conditions**, especially alkaline hydrolysis, leading to multiple degradation products. It was more stable under thermal and photolytic stress [4]. This suggests that controlling moisture and pH during experiments is critical.

### Preparation and Characterization of Forms

Patent literature provides detailed methods for obtaining specific crystalline forms.

- **Preparation of Form M:** One method involves forming a suspension of lenvatinib free base in acetonitrile, adding methanesulfonic acid dropwise, and stirring for over 12 hours (preferably over 20 hours) at room temperature. The resulting solid is isolated and dried [2]. Another method involves using Form B as a starting material, suspending it in acetonitrile, slowly adding a solution of methanesulfonic acid in acetonitrile at low temperatures (-10°C to 0°C), aging the suspension for several hours, and then vacuum drying the filtered solid [2].
- **Preparation of Solvates (DMSO-1, DMSO-2, ACA-1):** These forms are typically produced by dissolving or suspending **lenvatinib mesylate** in a specific solvent (like DMSO or acetic acid) and then adding an anti-solvent or allowing the solvent to slowly evaporate to induce crystallization [3].
- **Characterization Techniques:** Standard techniques for identifying and distinguishing polymorphs include [3] [2]:
  - X-Ray Powder Diffraction (XRPD)
  - Differential Scanning Calorimetry (DSC)
  - Thermogravimetric Analysis (TGA)
  - FT-Raman Spectroscopy

## Frequently Asked Questions

**Q1: Why does my lenvatinib mesylate crystal form keep changing during processing?** This is a common challenge driven by the compound's complex polymorphic behavior. The key factors are:

- **Solvent Exposure:** Many forms are solvates. Using a different solvent or being exposed to atmospheric moisture can cause a solvate to desolvate and transform into another form (e.g., LEM-H-EA to LEM-B) [1].
- **Temperature and Humidity:** During drying or storage, heat and moisture can trigger phase transitions. For example, Form ACA-1 transforms to a different form upon heating and drying [3]. Consistently control and monitor these parameters.

**Q2: How can I ensure I have produced the correct polymorph?** You cannot rely on the method of preparation alone. **Definitive identification requires solid-state characterization** [5].

- **Use Multiple Techniques:** Combine XRPD, DSC, and TGA to get a definitive "fingerprint" of your material.
- **Compare with Reference Data:** Always compare your analytical results (especially the XRPD peak positions) with published data for the target form [3] [2].

**Q3: My formulation has inconsistent dissolution. Could polymorph interconversion be the cause?** Yes, absolutely. Different polymorphs and solvates can have varying **equilibrium solubility** and dissolution rates [1]. An unintended change in the solid form during manufacturing or storage can alter the drug's bioavailability. It is crucial to ensure the solid form is consistent and the most thermodynamically stable one under storage conditions to prevent such issues.

## Troubleshooting Common Experimental Scenarios

Scenario	Potential Cause	Suggested Action
<b>Obtaining a mixture of forms</b>	Incomplete crystallization; rapid precipitation; wrong anti-solvent.	Slow down the crystallization process (e.g., slower anti-solvent addition, slower cooling). Ensure the solvent/anti-solvent system is appropriate for the target form [3].
<b>Form changes upon drying</b>	The initial crystal is a solvate or hydrate that loses solvent upon heating or under vacuum.	Use milder drying conditions (e.g., room temperature, controlled humidity). Characterize the solid both before and after drying to understand the transformation [3].

Scenario	Potential Cause	Suggested Action
<b>Inconsistent results when repeating a literature procedure</b>	Uncontrolled variables like water content in solvents, subtle temperature fluctuations, or stirring rates.	Scrupulously control and document all experimental parameters. Use high-purity, anhydrous solvents if a solvate is not desired.

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